
3,4-diethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Übersicht
Beschreibung
3,4-Diethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound features a benzamide moiety with diethoxy groups and a tetrahydroquinoline core, making it a subject of study in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the construction of the tetrahydroquinoline core. This can be achieved through a Pomeranz–Fritsch cyclization, which involves the reaction of a β-aminoketone with a suitable aldehyde
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety profiles compared to traditional batch processes. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and reagents, would be considered to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Diethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding quinone derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzamide ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Reagents like halogens (e.g., bromine) and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Reduced analogs of the compound.
Substitution: : Halogenated or alkylated derivatives of the benzamide ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, 3,4-diethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool compound for studying biological pathways.
Medicine
The compound has shown promise in medicinal chemistry, where it could be used as a precursor for the synthesis of pharmaceuticals. Its potential biological activities make it a candidate for further development as a therapeutic agent.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical properties and stability.
Wirkmechanismus
The mechanism by which 3,4-diethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. Further research is needed to elucidate its exact mechanism of action and identify its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
3,4-Diethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
3,4-Diethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Uniqueness
3,4-Diethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to its specific isopentyl group, which may confer different biological and chemical properties compared to similar compounds
Biologische Aktivität
3,4-diethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This molecular structure contributes to its unique biological properties, which are explored in the subsequent sections.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related benzamide derivatives can effectively inhibit the growth of various bacterial strains, including multi-drug resistant pathogens like MRSA (Methicillin-resistant Staphylococcus aureus) and VRSA (Vancomycin-resistant Staphylococcus aureus) .
2. Anticancer Potential
The compound's structure suggests potential anticancer activity. Similar derivatives have been studied for their ability to induce apoptosis in cancer cells. For example, a study found that specific benzamide derivatives demonstrated cytotoxic effects against human cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
The biological activity of this compound can be attributed to several mechanisms:
- FtsZ Inhibition : Some studies suggest that related compounds may target the FtsZ protein involved in bacterial cell division. This mechanism is promising for developing new antibacterial agents .
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death .
Case Study 1: Antibacterial Efficacy
In a comparative study involving various benzamide derivatives, this compound was evaluated for its antibacterial efficacy against a panel of Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited lower minimum inhibitory concentrations (MICs) compared to standard antibiotics like ciprofloxacin .
Case Study 2: Anticancer Activity Assessment
A separate investigation assessed the anticancer properties of the compound on human colorectal cancer cells. The study reported a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induced G0/G1 phase arrest and increased apoptotic markers .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,4-diethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and what reaction conditions are critical for high yield?
Answer: The compound is synthesized via multi-step protocols:
N-Alkylation : Reacting 3,4-dihydroisoquinolinone derivatives with isopentyl halides under mild basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
Oxidation : Converting the intermediate iminium salt to the 2-oxo-tetrahydroquinoline moiety using oxidizing agents like KMnO₄ or CrO₃ in acidic media .
Benzamide Coupling : Introducing the 3,4-diethoxybenzamide group via amide bond formation, typically using EDCI/HOBt or DCC as coupling agents in dichloromethane .
Critical Parameters :
- Temperature control during alkylation (60–80°C) to avoid side reactions.
- Solvent selection (e.g., DMF for alkylation, ethanol for crystallization).
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) to achieve >95% purity .
Q. How is the structural integrity of this compound validated, and what analytical techniques are recommended?
Answer: Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxy groups at C3/C4, isopentyl chain on N1) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C₂₅H₃₀N₂O₄) .
- X-ray Crystallography : For absolute configuration determination, though limited to crystalline derivatives .
- HPLC-PDA : To assess purity (>98%) and detect impurities from side reactions (e.g., incomplete oxidation) .
Q. What preliminary biological screening approaches are used to evaluate this compound’s activity?
Answer:
- In vitro Enzyme Assays : Test inhibition of kinases or proteases linked to diseases (e.g., cancer, neurodegeneration) at 1–100 µM concentrations .
- Cellular Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity .
- Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target affinity (e.g., KD values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Contradictions may arise from:
- Variability in Assay Conditions (e.g., pH, serum content). Validate findings using orthogonal assays (e.g., SPR vs. enzymatic activity) .
- Impurity Interference : Re-synthesize the compound under optimized conditions and re-test .
- Structural Analogues : Compare activity with derivatives (e.g., replacing isopentyl with benzyl) to isolate functional group contributions .
Example : A 2025 study resolved conflicting IC₅₀ values in kinase inhibition by confirming batch-to-batch purity differences via LC-MS .
Q. What strategies are effective for optimizing the synthesis scale-up without compromising yield or purity?
Answer:
- Flow Chemistry : Continuous N-alkylation reduces reaction time and improves consistency .
- Solvent Recycling : Recover DMF or ethanol via distillation to reduce costs .
- Catalyst Optimization : Replace CrO₃ with greener oxidants (e.g., TEMPO/NaClO) to enhance sustainability .
Data Table :
Parameter | Lab Scale (mg) | Pilot Scale (g) |
---|---|---|
Yield | 65% | 58% |
Purity (HPLC) | 98% | 95% |
Reaction Time | 24 h | 18 h |
Q. How can the mechanism of action be elucidated for this compound in neurodegenerative disease models?
Answer:
- Target Deconvolution : Use affinity chromatography with biotinylated probes to pull down binding proteins from brain lysates .
- Transcriptomics : RNA-seq of treated neuronal cells to identify pathways (e.g., apoptosis, autophagy) .
- Molecular Dynamics (MD) Simulations : Model interactions with tau or Aβ peptides to predict binding modes .
Case Study : A 2023 study linked the compound’s anti-inflammatory activity to NF-κB pathway inhibition via Western blotting of p65 phosphorylation .
Q. What methodologies are recommended for analyzing stability under physiological conditions?
Answer:
- Forced Degradation Studies : Expose the compound to pH 1–13, heat (40–60°C), and UV light, then monitor degradation via LC-MS .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24 h) and quantify parent compound loss .
- Metabolite ID : Use hepatocyte microsomes + NADPH to identify oxidative metabolites (e.g., hydroxylation at the isopentyl chain) .
Q. How can researchers design derivatives to enhance solubility while retaining activity?
Answer:
- Structural Modifications :
- Replace ethoxy groups with polar substituents (e.g., -OH, -SO₃H) .
- Introduce PEGylated side chains on the benzamide moiety .
- Salt Formation : Prepare hydrochloride or mesylate salts to improve aqueous solubility .
- Co-crystallization : Screen with cyclodextrins or co-solvents (e.g., Captisol®) .
Eigenschaften
IUPAC Name |
3,4-diethoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-5-30-22-11-7-19(16-23(22)31-6-2)25(29)26-20-9-10-21-18(15-20)8-12-24(28)27(21)14-13-17(3)4/h7,9-11,15-17H,5-6,8,12-14H2,1-4H3,(H,26,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZRYBBYPSRFQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.